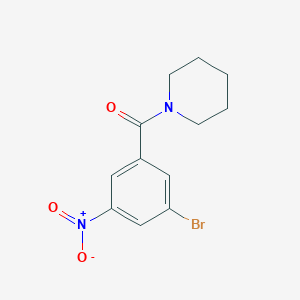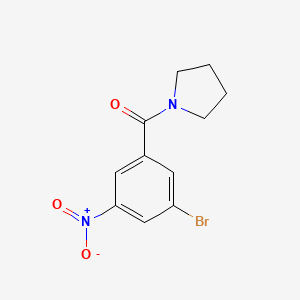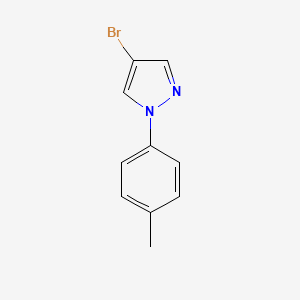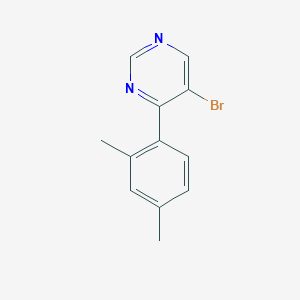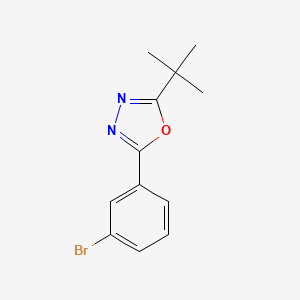
1,2-Bis(4-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-methoxyphenyl)ethanamine is a chemical compound with the CAS Number: 36265-54-0 . It has a molecular weight of 257.33 . The IUPAC name for this compound is 1,2-bis(4-methoxyphenyl)ethanamine . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-methoxyphenyl)ethanamine consists of two 4-methoxyphenyl groups attached to an ethanamine . The InChI code for this compound is 1S/C16H19NO2/c1-18-14-7-3-12 (4-8-14)11-16 (17)13-5-9-15 (19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 .
Physical And Chemical Properties Analysis
1,2-Bis(4-methoxyphenyl)ethanamine is a powder that is stored at room temperature . It has a melting point of 101-105 degrees Celsius . The molecular formula of this compound is C16H19NO2 .
Applications De Recherche Scientifique
Chemical Properties and Potential Uses
1,2-Bis(4-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C16H19NO2 and a molecular weight of 257.33 . It’s a solid substance at room temperature . This compound could potentially be used in the synthesis of other organic compounds due to its structure, which includes two methoxyphenyl groups attached to an ethanamine group .
Use in Material Science
While specific applications of 1,2-Bis(4-methoxyphenyl)ethanamine in material science are not available, compounds with similar structures have been used in the synthesis of materials for organic light-emitting diodes (OLEDs) . The presence of methoxyphenyl groups could potentially influence the optical properties of the resulting materials.
Use in Pharmacology
Although specific uses of 1,2-Bis(4-methoxyphenyl)ethanamine in pharmacology are not documented, compounds with similar structures have shown various biological activities. For instance, triazole derivatives, which can be synthesized using compounds like 1,2-Bis(4-methoxyphenyl)ethanamine, have shown a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .
Use in Agriculture
While specific applications of 1,2-Bis(4-methoxyphenyl)ethanamine in agriculture are not available, compounds with similar structures have been used in the synthesis of various agrochemicals . For instance, pyrazole core-based organic molecules, which can be synthesized using compounds like 1,2-Bis(4-methoxyphenyl)ethanamine, have found applications in agrochemical industries due to their wide range of biological activities .
Use in Food Science
Although specific uses of 1,2-Bis(4-methoxyphenyl)ethanamine in food science are not documented, compounds with similar structures have shown various biological activities. For instance, 4-Methoxyphenethylamine, a compound with a similar structure, has been used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
Use in Cosmetic Science
While specific applications of 1,2-Bis(4-methoxyphenyl)ethanamine in cosmetic science are not available, compounds with similar structures have been used in the synthesis of various cosmetic products . For instance, a cosmetic preparation comprising 2,4-bis-{[4-(2-ethyl-hexyloxy)-2-hydroxy]-phenyl}-6-(4-methoxyphenyl)-1,3,5-triazine, a compound with a similar structure, has been used to protect skin .
Use in Industrial Chemistry
In industrial chemistry, 1,2-Bis(4-methoxyphenyl)ethanamine could potentially be used in the synthesis of various organic compounds. For instance, 4-Methoxyphenethylamine, a compound with a similar structure, has been used as a precursor for the synthesis of other organic compounds by the alkylation reaction .
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation .
Propriétés
IUPAC Name |
1,2-bis(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)11-16(17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKSPMTGBSDOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-methoxyphenyl)ethanamine | |
CAS RN |
36265-54-0 |
Source


|
| Record name | NSC26669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


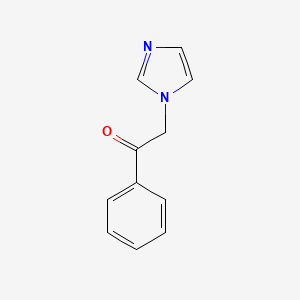
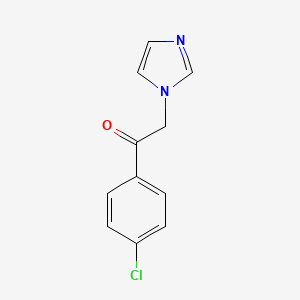
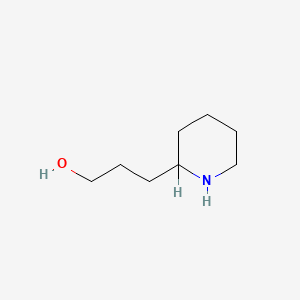
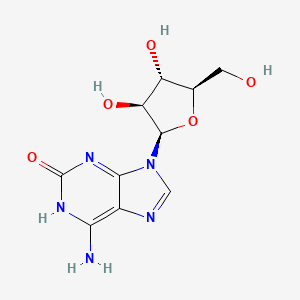
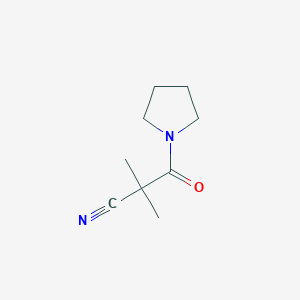
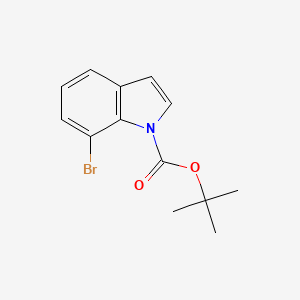
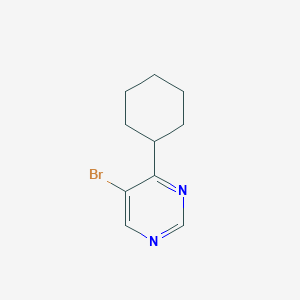
![6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294762.png)
